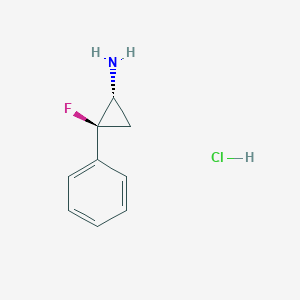
rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride: is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique cyclopropane ring structure, which is substituted with a fluorine atom and a phenyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a phenyl-substituted alkene with a fluorinating agent under controlled conditions to form the desired cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final conversion to the hydrochloride salt. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound for understanding the effects of fluorine substitution on biological activity .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The cyclopropane ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
rel-(1R,2S)-Tramadol Hydrochloride: A compound with a similar cyclopropane structure but different substituents, used as an analgesic.
rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride: Another chiral compound with a cyclopropane ring, used in various research applications.
Uniqueness: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride is unique due to its specific fluorine and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H11ClFN |
|---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
(1R,2S)-2-fluoro-2-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-9(6-8(9)11)7-4-2-1-3-5-7;/h1-5,8H,6,11H2;1H/t8-,9+;/m1./s1 |
InChI Key |
ILZULPIKBDNQEZ-RJUBDTSPSA-N |
Isomeric SMILES |
C1[C@H]([C@]1(C2=CC=CC=C2)F)N.Cl |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate](/img/structure/B12816900.png)

![1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12816929.png)



![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12816962.png)


![(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride](/img/structure/B12816979.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)
